molecular formula C8H8ClFO2S2 B12104433 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride CAS No. 1354949-84-0

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride

Cat. No.: B12104433
CAS No.: 1354949-84-0
M. Wt: 254.7 g/mol
InChI Key: LUVFILQFCMRRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO2S2 and a molecular weight of 254.73 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfanyl ethane sulfonyl chloride moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-fluorothiophenol with ethane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl fluorides or reduction to form thiols.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The fluorophenyl group can also participate in interactions with molecular targets, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride include:

    2-(4-Fluorophenyl)ethane-1-sulfonyl chloride: This compound has a similar structure but lacks the sulfanyl group.

    4-Fluorobenzenesulfonyl chloride: This compound has a simpler structure with only the fluorophenyl and sulfonyl chloride groups.

Properties

CAS No.

1354949-84-0

Molecular Formula

C8H8ClFO2S2

Molecular Weight

254.7 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanylethanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO2S2/c9-14(11,12)6-5-13-8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

LUVFILQFCMRRCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.